![molecular formula C25H25N3O4S B1354198 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide CAS No. 219583-10-5](/img/structure/B1354198.png)
4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide
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Overview
Description
4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[(5-amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, commonly referred to by its CAS number 219583-10-5, is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula : C25H25N3O4S
Molecular Weight : 463.55 g/mol
Structure : The compound features an indole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the following:
- Serotonin Receptors : The compound exhibits high selectivity for serotonin receptors, particularly 5-HT_2A and 5-HT_6R. This selectivity suggests potential applications in treating mood disorders and cognitive dysfunctions .
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound can inhibit cell growth in various cancer cell lines, demonstrating potential as anticancer agents .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound and its analogs:
- Preclinical Studies on Antitumor Activity : Research demonstrated that compounds with similar structures inhibited the growth of human glioblastoma and melanoma cells. The presence of specific functional groups was essential for enhancing cytotoxicity (IC50 values ranging from 10–30 µM) against these cell lines .
- Serotonergic Activity Analysis : A study highlighted the compound's ability to selectively bind to serotonin receptors, which could lead to enhanced treatment options for anxiety and depression disorders. The oral bioavailability and brain penetration were noted as significant advantages for therapeutic use .
- Metabolic Stability Assessment : Investigations into the metabolic pathways revealed that the compound has favorable stability in plasma and liver microsomes, indicating a lower likelihood of rapid degradation in vivo .
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in anticancer research. Studies have demonstrated its efficacy against various cancer cell lines. For instance, a study identified this compound as a candidate through screening drug libraries on multicellular spheroids, revealing its potential to inhibit tumor growth effectively .
Table 1: Anticancer Activity of the Compound
Anti-inflammatory Properties
Research suggests that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Such mechanisms are crucial for developing new therapeutic agents for inflammatory diseases.
Antidiabetic Potential
The compound has also been linked to potential antidiabetic effects. A study indicated that similar indole derivatives can enhance insulin sensitivity and modulate glucose metabolism, suggesting that this compound may offer similar benefits .
Case Study 1: Anticancer Efficacy
In a comprehensive study published in Pharmaceutical Research, researchers screened various compounds for their ability to inhibit cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in multiple cancer types, showcasing its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
A separate investigation focused on the mechanism of action of related indole compounds, demonstrating their ability to induce apoptosis in cancer cells through activation of caspase pathways. This insight suggests that 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide may share similar apoptotic mechanisms, warranting further exploration .
Properties
IUPAC Name |
4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxy-N-(2-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-16-6-4-5-7-24(16)33(30,31)27-25(29)18-9-8-17(23(13-18)32-3)12-19-15-28(2)22-11-10-20(26)14-21(19)22/h4-11,13-15H,12,26H2,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBZIIQASMYNPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)N)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466385 |
Source
|
Record name | 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219583-10-5 |
Source
|
Record name | 4-[(5-Amino-1-methyl-1H-indol-3-yl)methyl]-3-methoxy-N-(2-methylbenzene-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.